Agn-PC-0NA3OH

Beschreibung

However, this is speculative. No structural, synthetic, or functional data are provided in the sources.

Eigenschaften

CAS-Nummer |

188983-33-7 |

|---|---|

Molekularformel |

C17H36N2OSSi |

Molekulargewicht |

344.6 g/mol |

IUPAC-Name |

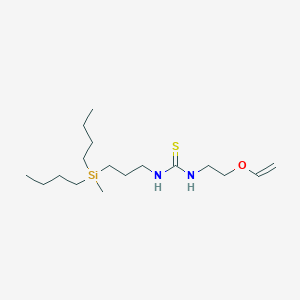

1-[3-[dibutyl(methyl)silyl]propyl]-3-(2-ethenoxyethyl)thiourea |

InChI |

InChI=1S/C17H36N2OSSi/c1-5-8-14-22(4,15-9-6-2)16-10-11-18-17(21)19-12-13-20-7-3/h7H,3,5-6,8-16H2,1-2,4H3,(H2,18,19,21) |

InChI-Schlüssel |

BUUDEBXKMWVPFC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Si](C)(CCCC)CCCNC(=S)NCCOC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0NA3OH typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO3) using a reducing agent such as hydrogen peroxide (H2O2) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP). The reaction conditions, including temperature, pH, and concentration of reactants, play a crucial role in determining the size and shape of the resulting nanoparticles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and quality. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0NA3OH undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.

Reduction: The reduction of this compound is commonly achieved using reducing agents like sodium borohydride (NaBH4) in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield silver oxide (Ag2O), while reduction reactions typically produce elemental silver (Ag) nanoparticles .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0NA3OH has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.

Biology: this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents and wound healing applications.

Medicine: The compound is explored for its potential in drug delivery systems and cancer therapy due to its ability to target specific cells and tissues.

Industry: This compound is utilized in the production of conductive inks, coatings, and sensors due to its excellent electrical conductivity and stability

Wirkmechanismus

The mechanism of action of Agn-PC-0NA3OH involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects. The molecular pathways involved in these actions include the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells .

Vergleich Mit ähnlichen Verbindungen

Key Limitations :

- Structural Data: No crystallographic, spectroscopic, or reactivity data are provided.

Research Findings and Data Gaps

The evidence highlights critical gaps:

discusses chemical regulations but contains unreadable text, making it unusable.

Machine Learning Papers (1–5) : Irrelevant to chemical comparisons.

Recommendations for Further Research

To address this knowledge gap, the following steps are advised:

Access Specialized Databases : Search platforms like SciFinder, Reaxys, or PubMed for peer-reviewed studies on "this compound."

Synthetic Chemistry Literature : Investigate silver-phosphine complexes or nitro/hydroxyl-containing ligands.

Regulatory Documents : Re-examine with corrected encoding to determine if it contains relevant data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.